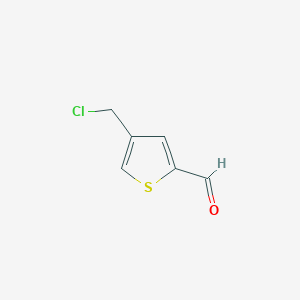

4-(chloromethyl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGWEJJMCNQFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362849 | |

| Record name | 4-(Chloromethyl)-2-thiophenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33148-81-1 | |

| Record name | 4-(Chloromethyl)-2-thiophenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Foundation in Thiophene Chemistry: Historical Context and Evolution

The story of 4-(chloromethyl)thiophene-2-carbaldehyde is rooted in the broader history of thiophene (B33073) chemistry. Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar. wikipedia.org Its structural resemblance to benzene, being a five-membered aromatic heterocycle containing a sulfur atom, led to extensive investigation into its chemical properties and reactivity.

Early synthetic methods for the thiophene ring laid the groundwork for its widespread use. These classical methods have been refined and supplemented over the decades, providing a robust toolkit for organic chemists.

Key Milestones in Thiophene Synthesis:

| Method | Description | Year First Reported |

| Meyer Synthesis | The first reported synthesis, involving the reaction of acetylene with elemental sulfur. wikipedia.org | 1882 |

| Paal-Knorr Thiophene Synthesis | A classical and widely used method involving the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgnih.gov | 1885 |

| Volhard–Erdmann Cyclization | Involves the cyclization of disodium succinate or related 1,4-dicarboxylic acids with phosphorus sulfides. wikipedia.org | 1885 |

| Gewald Aminothiophene Synthesis | A multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form 2-aminothiophenes. nih.govderpharmachemica.com | 1966 |

| Fiesselmann Thiophene Synthesis | A versatile method that utilizes thioglycolic acid derivatives and β-keto esters or related compounds to construct the thiophene ring. derpharmachemica.comnih.gov | 1952 (extension of earlier work) |

The development of these and other synthetic routes has made a vast array of substituted thiophenes accessible, including the bifunctional this compound, setting the stage for its application in more complex synthetic endeavors.

A Bifunctional Building Block: Significance As a Versatile Synthetic Intermediate

The synthetic utility of 4-(chloromethyl)thiophene-2-carbaldehyde stems from its two distinct and reactive functional groups: the formyl (carbaldehyde) group at the 2-position and the chloromethyl group at the 4-position. This duality allows for selective and sequential transformations, making it a powerful intermediate for constructing complex heterocyclic systems.

The Carbaldehyde Group: This group serves as a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition, condensation reactions to form Schiff bases or chalcones, oxidation to a carboxylic acid, and reduction to an alcohol. This reactivity is fundamental to building molecular complexity from the thiophene (B33073) core.

The Chloromethyl Group: As a reactive alkyl halide, the chloromethyl group is an excellent electrophile. It is highly susceptible to nucleophilic substitution reactions (SN2), allowing for the facile introduction of various atoms and functional groups, such as ethers, amines, and thioethers.

A prime example of its utility is in the synthesis of fused heterocyclic systems. For instance, this compound is a key precursor for synthesizing 4H-thieno[3,2-c]chromenes. thieme-connect.com In this process, the chloromethyl group first reacts with a substituted phenol via a nucleophilic substitution reaction to form a 4-{[(aryl)oxy]methyl}thiophene-2-carbaldehyde intermediate. This intermediate can then undergo an intramolecular cyclization to yield the fused thieno-chromene scaffold. thieme-connect.comresearchgate.net

Reactivity Profile of this compound:

| Functional Group | Reaction Type | Example Transformation |

| -CHO (Carbaldehyde) | Condensation | Reaction with hydrazines to form hydrazones. |

| -CHO (Carbaldehyde) | Oxidation | Conversion to a thiophene-2-carboxylic acid derivative. |

| -CH₂Cl (Chloromethyl) | Nucleophilic Substitution | Reaction with phenols to form aryloxymethyl ethers. thieme-connect.com |

| -CH₂Cl (Chloromethyl) | Nucleophilic Substitution | Can be further halogenated, for example, with N-iodosuccinimide to yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.netosi.lv |

This controlled, stepwise reactivity makes it an invaluable tool for building libraries of complex molecules from a single, readily accessible starting material.

Forging New Molecular Frontiers: Research Trajectories

Established Synthetic Pathways

The synthesis of this compound and its isomers relies on established organic reactions, primarily involving the functionalization of a pre-existing thiophene ring.

Chloromethylation Approaches of Thiophene Derivatives

Chloromethylation is a fundamental method for introducing a chloromethyl group onto an aromatic ring, including thiophene. This reaction typically involves the use of formaldehyde (B43269) or paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism.

For instance, the chloromethylation of thiophene itself can be performed to produce 2-chloromethyl-thiophene. google.comorgsyn.org A procedure for this involves reacting thiophene with concentrated hydrochloric acid and a 37% formaldehyde solution while bubbling hydrogen chloride gas through the mixture at low temperatures (0-5°C). orgsyn.org Another variation uses paraformaldehyde and hydrogen chloride in the presence of a keto-group containing compound, such as methyl-isobutyl-ketone. google.com

When a substituted thiophene is used as the starting material, the position of the incoming chloromethyl group is directed by the existing substituent. For example, the reaction of methyl thiophene-2-carboxylate with paraformaldehyde and zinc chloride (ZnCl₂) results in a mixture of products, including 4-chloromethyl-, 5-chloromethyl-, and 4,5-bis(chloromethyl)thiophene-2-carboxylate. ntu.edu.tw This indicates that direct chloromethylation of a thiophene-2-carboxylate can yield the desired 4-substituted pattern, alongside other isomers.

| Starting Material | Reagents | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Thiophene | Formaldehyde, Hydrochloric Acid, Hydrogen Chloride | Ice-salt bath (0-5°C) | 2-Chloromethyl-thiophene | orgsyn.org |

| Thiophene | Paraformaldehyde, Hydrochloric Acid, Hydrogen Chloride | Methyl-isobutyl-ketone, 0-10°C | 2-Chloromethyl-thiophene | google.com |

| Methyl thiophene-2-carboxylate | Paraformaldehyde | ZnCl₂ | Mixture of 4-chloromethyl-, 5-chloromethyl-, and 4,5-bis(chloromethyl) isomers | ntu.edu.tw |

Synthesis from Thiophene-2-carbaldehyde (B41791) Precursors

A direct route to synthesizing substituted thiophene-2-carbaldehydes involves starting with the parent compound, thiophene-2-carbaldehyde. This compound can be prepared from thiophene through methods like the Vilsmeier-Haack reaction or by the chloromethylation of thiophene followed by hydrolysis. smolecule.comwikipedia.org

Once thiophene-2-carbaldehyde is obtained, it can be further functionalized. The synthesis of this compound would involve the electrophilic chloromethylation of thiophene-2-carbaldehyde. The aldehyde group is a deactivating, meta-directing group in benzene chemistry; however, in five-membered heterocycles like thiophene, the directing effects can be more complex. The literature confirms the existence of this compound as a reagent in subsequent reactions, such as iodination with N-iodosuccinimide to produce 4-chloromethyl-5-iodothiophene-2-carbaldehyde or reaction with phenols to create ether derivatives. researchgate.netthieme-connect.dethieme-connect.com

Methods Involving Paraformaldehyde and Anhydrous Aluminum Chloride

The use of paraformaldehyde in conjunction with a Lewis acid is a common strategy for electrophilic substitution reactions on aromatic rings. While anhydrous aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid in Friedel-Crafts reactions, its use in the acylation of thiophenes can be complicated by vigorous reactions and the need for stoichiometric amounts of the catalyst. google.com

For chloromethylation of thiophene derivatives, zinc chloride (ZnCl₂) is often mentioned as the catalyst of choice with paraformaldehyde. ntu.edu.tw For example, the reaction of methyl thiophene-2-carboxylate with paraformaldehyde is catalyzed by ZnCl₂. ntu.edu.tw In another instance, the chloromethylation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde was attempted using formaldehyde and hydrogen chloride in the presence of zinc chloride, which resulted in the formation of an oligomeric product. researchgate.net These examples highlight that while paraformaldehyde is a key reagent, the choice of Lewis acid is critical and can influence the reaction outcome, with zinc chloride being a documented catalyst for such transformations on the thiophene ring.

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamscience.comeurekaselect.comresearchgate.net This involves developing more sustainable synthetic routes, including the use of safer solvents and catalytic methods.

Utilization of Environmentally Benign Solvents and Conditions

A key aspect of green chemistry is minimizing or replacing hazardous organic solvents. Research into the synthesis of thiophene derivatives has explored several greener alternatives:

Ethanol (B145695) : This bio-based solvent has been successfully used in the synthesis of 2,3-disubstituted benzo[b]thiophenes and various halogenated thiophenes. uwf.eduuwf.edu These methods are noted for employing safe and inexpensive inorganic reagents under mild conditions. uwf.eduuwf.edu

Water : A mixed solvent system of tetrabutylphosphonium bromide and water has been used for the heterocyclization of bromoenynes to produce substituted thiophenes. organic-chemistry.org

Ionic Liquids and Deep Eutectic Solvents : Syntheses of thiophene derivatives have been reported in imidazolium ionic liquids and deep eutectic solvents, which are considered green alternatives to traditional volatile organic solvents due to their low vapor pressure. rsc.org

Solvent-Free Conditions : Depending on the specific substrates, thiophenes can sometimes be prepared using solvent-free approaches, which significantly reduces waste. rsc.org The iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide can also be conducted under solvent-free conditions. researchgate.net

Catalytic Approaches for Sustainable Synthesis

Developing efficient and sustainable catalytic systems is another cornerstone of green chemistry. For the synthesis of thiophene analogs, several catalytic strategies have been developed to improve sustainability.

Transition-metal-free reactions offer an advantage by avoiding potentially toxic and expensive metal catalysts. An environmentally sustainable strategy for creating substituted thiophenes involves the use of inexpensive and safe potassium xanthogenate (EtOCS₂K) as a thiol surrogate in a mixed water-based solvent system. organic-chemistry.org Another approach uses elemental sulfur or potassium sulfide for the synthesis of thiophenes, representing an atom-economical process. organic-chemistry.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are powerful tools for creating C-C bonds and have been used to synthesize a series of 4-arylthiophene-2-carbaldehyde compounds. nih.gov While these methods use a transition metal, the catalyst loading can often be very low. Efforts to make these processes greener include developing recyclable catalysts, for instance by using ionic liquids like BmimBF₄ as the solvent, which allows for the recycling of the palladium catalyst. organic-chemistry.org Intramolecular cyclization of thiophene derivatives can also be achieved through palladium catalysis under mild conditions. researchgate.net

| Green Approach | Example/Method | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Benign Solvents | Electrophilic chlorocyclization | Ethanol | Environmentally friendly solvent, mild conditions | uwf.edu |

| Benign Solvents | Chemoselective heterocyclization | Tetrabutylphosphonium bromide/H₂O | Avoids volatile organic solvents | organic-chemistry.org |

| Solvent-Free | Iodination of thiophene derivative | Solvent-free | Eliminates solvent waste | researchgate.net |

| Catalysis | Transition-metal-free synthesis | Potassium sulfide or elemental sulfur | Avoids toxic heavy metals, atom economical | organic-chemistry.org |

| Catalysis | Recyclable Pd-catalyst | Palladium iodide (PdI₂) in BmimBF₄ | Allows for catalyst recycling | organic-chemistry.org |

Microwave-Assisted and Solvent-Free Methodologies

The pursuit of greener and more efficient chemical processes has led to the exploration of microwave-assisted and solvent-free reaction conditions for the synthesis of thiophene derivatives. While direct microwave-assisted synthesis of this compound is not extensively documented, the principles of microwave-assisted organic synthesis (MAOS) are applicable. Microwave irradiation can significantly accelerate reaction rates and improve yields in related transformations, such as the formylation of thiophene precursors. The rapid and uniform heating provided by microwaves can minimize side product formation and reduce reaction times from hours to minutes.

Solvent-free synthesis represents another significant step towards environmentally benign chemistry. In a relevant example, the iodination of this compound using N-iodosuccinimide has been successfully carried out under solvent-free conditions. This reaction is a critical step in the further functionalization of the thiophene ring. The absence of a solvent reduces environmental waste and can simplify product purification.

Below is a table summarizing a representative solvent-free reaction for a precursor to further elaborated thiophenes.

| Reactant | Reagent | Conditions | Product |

| This compound | N-iodosuccinimide | Solvent-free | 4-(chloromethyl)-5-iodothiophene-2-carbaldehyde |

This table illustrates a known solvent-free reaction involving the target compound, highlighting the potential of this methodology.

Novel and Optimized Synthetic Strategies

Recent advancements in synthetic organic chemistry have focused on developing more streamlined and efficient routes to complex molecules. This includes the use of one-pot reactions and the optimization of protocols to maximize yield and selectivity.

A plausible one-pot approach could involve the sequential chloromethylation and formylation of a suitable thiophene precursor. For instance, starting with 3-lithiothiophene, a one-pot reaction could potentially involve electrophilic chloromethylation followed by formylation. The challenge in such a sequence lies in controlling the regioselectivity of the substitutions.

The following table outlines a conceptual one-pot synthesis for a substituted thiophene-2-carbaldehyde, demonstrating the principles that could be applied.

| Starting Material | Reagent 1 (Step 1) | Reagent 2 (Step 2) | Product |

| 3-Bromothiophene | n-Butyllithium | Dimethylformamide | 3-Thiophenecarboxaldehyde (in situ) |

| (in situ lithiation) | (Formylation) | 4-Substituted-thiophene-2-carbaldehyde |

This table provides a conceptual framework for a one-pot synthesis of a substituted thiophene-2-carbaldehyde.

A key strategy for achieving high regioselectivity is the use of directed ortho-metalation, often involving lithium-halogen exchange on a pre-functionalized thiophene ring. For example, starting with a 3-bromothiophene derivative, a lithium-bromine exchange reaction at low temperature can generate a specific 3-lithiothiophene intermediate. This intermediate can then be selectively functionalized at the 2- and 4-positions.

The synthesis of a related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, demonstrates the power of chemo- and regioselective Br/Li exchange reactions in controlling the substitution pattern on the thiophene ring mdpi.com. This approach, starting from 2,3,5-tribromothiophene, allows for the stepwise and selective introduction of different functional groups at specific positions, thereby maximizing the yield of the desired isomer mdpi.com.

A comparison of reaction conditions and their impact on yield and selectivity for a generic thiophene functionalization is presented below.

| Starting Material | Method | Key Reagents | Selectivity | Yield (%) |

| 3-Bromothiophene | Direct Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Low | 40-60 |

| 3-Bromothiophene | Lithium-Halogen Exchange followed by Formylation | n-BuLi, DMF | High (for 2-position) | 70-90 |

| 2,4-Dibromothiophene | Selective Lithium-Halogen Exchange | n-BuLi (1 eq.), Electrophile | High (for 2-position) | >80 |

This interactive data table showcases how the choice of synthetic method can significantly influence the yield and regioselectivity in the synthesis of substituted thiophenes.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 4-position of the thiophene ring is analogous to a benzylic halide, rendering it susceptible to nucleophilic substitution reactions. The stability of the potential carbocation intermediate is enhanced by the electron-donating nature of the thiophene ring, influencing the reaction mechanism.

The displacement of the chloride ion from the chloromethyl group can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgreddit.compressbooks.pub The carbon-chlorine bond is polarized, making the carbon atom electrophilic and a target for electron-rich nucleophiles. masterorganicchemistry.com

S(_N)2 Mechanism: This pathway involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. ucsd.edumasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgpressbooks.publibretexts.org The reaction proceeds with an inversion of configuration at the carbon center. ucsd.edumasterorganicchemistry.com

S(_N)1 Mechanism: In this two-step mechanism, the chloride ion first departs, forming a resonance-stabilized carbocation intermediate. ucsd.eduuobasrah.edu.iq This is the rate-determining step. reddit.comucsd.edu The carbocation is then rapidly attacked by the nucleophile. uobasrah.edu.iq This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgpressbooks.publibretexts.org Due to the planar nature of the carbocation, this mechanism typically leads to a racemic mixture of products if the carbon were chiral. reddit.comuobasrah.edu.iq

The thiophene ring's ability to stabilize the adjacent carbocation makes the S(_N)1 pathway plausible, especially under conditions that favor its formation. libretexts.orglibretexts.org However, given that it is a primary halide, the S(_N)2 mechanism is often competitive, particularly with strong, unhindered nucleophiles. libretexts.orgpressbooks.publibretexts.org

While specific examples involving this compound are not prevalent in the searched literature, the reaction of primary alkyl halides with cyanide ions is a standard method for nitrile synthesis via an S(_N)2 mechanism. This transformation can be extended to isocyanides, which can also act as nucleophiles. The reaction would proceed by the nucleophilic attack of the isocyanide on the chloromethyl group, displacing the chloride. The resulting intermediate can then be hydrolyzed to form a primary amine, providing an alternative route to amine synthesis.

The chloromethyl group readily undergoes substitution with alkoxides and amines to form ethers and amines, respectively. These reactions are synthetically useful and typically proceed via an S(_N)2 pathway, especially with primary and secondary amines or alkoxides. masterorganicchemistry.com

Ether Formation (Williamson Ether Synthesis): In this reaction, an alcohol is first deprotonated by a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then attacks the chloromethyl group, displacing the chloride and forming an ether. masterorganicchemistry.com The use of a primary halide like this compound is ideal for the Williamson ether synthesis as it minimizes competing elimination reactions. masterorganicchemistry.comlibretexts.org

Amine Formation: Direct reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding primary, secondary, or tertiary amines. libretexts.org This reaction is also an S(_N)2 displacement. A common issue with this method is overalkylation, where the newly formed amine product acts as a nucleophile and reacts further with the starting halide. masterorganicchemistry.com To circumvent this, alternative methods like the Gabriel synthesis or the use of an azide (B81097) nucleophile followed by reduction can be employed to form primary amines selectively. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reagents/Conditions | Mechanism |

|---|---|---|---|

| RO⁻ (Alkoxide) | Ether | ROH, NaH | S(_N)2 masterorganicchemistry.com |

| RNH₂ (Primary Amine) | Secondary Amine | RNH₂ | S(_N)2 libretexts.org |

| CN⁻ (Cyanide) | Nitrile | NaCN, DMSO | S(_N)2 libretexts.org |

| N₃⁻ (Azide) | Azide | NaN₃ | S(_N)2 libretexts.org |

Reactivity of the Aldehyde Functionality

The aldehyde group at the 2-position of the thiophene ring is a key site for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon.

Reductive amination is a powerful method for converting aldehydes into amines. wikipedia.orgopenstax.org The process involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. wikipedia.orgopenstax.org This can be performed in a one-pot reaction. wikipedia.org

The reaction begins with the nucleophilic attack of an amine (ammonia, a primary amine, or a secondary amine) on the aldehyde carbonyl group. This is followed by dehydration to form an imine intermediate. wikipedia.org A reducing agent present in the reaction mixture then reduces the imine to an amine. libretexts.org

Commonly used reducing agents include:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comcommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comcommonorganicchemistry.com

Catalytic hydrogenation (e.g., H₂/Ni) wikipedia.orgopenstax.org

Sodium cyanoborohydride is particularly useful because it is mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This method allows for the synthesis of primary, secondary, and tertiary amines, depending on the amine used as the nucleophile. openstax.org

Table 2: Common Reagents for Reductive Amination

| Amine Source | Reducing Agent | Product |

|---|---|---|

| Ammonia (NH₃) | NaBH₃CN or H₂/Catalyst | Primary Amine openstax.org |

| Primary Amine (RNH₂) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine openstax.org |

| Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine openstax.org |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgnumberanalytics.com The aldehyde group of this compound is a suitable electrophile for this transformation.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). wikipedia.orgthermofisher.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently eliminates a molecule of water to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

Active methylene compounds suitable for this reaction include:

Malonic acid and its esters (e.g., diethyl malonate) wikipedia.org

Ethyl acetoacetate (B1235776) wikipedia.org

Cyanoacetic acid and its esters wikipedia.org

Malononitrile thermofisher.com

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as the catalyst and solvent, often with active methylene compounds containing a carboxylic acid, such as malonic acid. wikipedia.orgorganic-chemistry.org This variation typically results in condensation followed by decarboxylation. wikipedia.org

Functional Group Interconversions of the Carbaldehyde

The carbaldehyde functional group at the 2-position of this compound is a versatile handle for a variety of chemical transformations. Standard synthetic methodologies can be applied to convert this aldehyde into a range of other functional groups, thereby expanding the synthetic utility of the thiophene core.

Conversion to Carboxylic Acid: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. Thiophene-2-carboxaldehyde can be oxidized to thiophene-2-carboxylic acid, and this principle extends to its derivatives. wikipedia.org For this compound, oxidation under appropriate conditions, for instance using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would yield 4-(chloromethyl)thiophene-2-carboxylic acid. Photo-oxidation using air or O₂ under catalyst-free conditions also presents a green alternative for converting aromatic alcohols, and by extension aldehydes, to carboxylic acids. nih.gov

Conversion to Nitrile: The transformation of an aldehyde to a nitrile functionality can be achieved through a two-step process involving the formation of an aldoxime followed by dehydration. google.comgoogle.com Reaction of this compound with hydroxylamine (B1172632) (NH₂OH) would form the corresponding oxime. Subsequent treatment with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride would furnish 4-(chloromethyl)thiophene-2-carbonitrile. beilstein-journals.org One-pot methods using reagents like hydroxylamine in the presence of a copper catalyst and acetonitrile (B52724) have also been developed for the direct conversion of aldehydes to nitriles. researchgate.netorganic-chemistry.org

Conversion to Amide: Amides can be synthesized from the corresponding carboxylic acid. Therefore, once 4-(chloromethyl)thiophene-2-carboxylic acid is obtained, standard amide coupling reactions can be employed. Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with a primary or secondary amine, would yield the desired amide derivative.

Conversion to Ester: Similar to amide formation, esters are readily prepared from the carboxylic acid. Esterification of 4-(chloromethyl)thiophene-2-carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride intermediate would produce the corresponding ester.

Conversion to Hydroxy Group (Alcohol): The aldehyde can be reduced to a primary alcohol. Treatment of this compound with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield (4-(chloromethyl)thiophen-2-yl)methanol. This reduction is a common and high-yielding reaction for aromatic aldehydes. mdpi.com

Table 1: Summary of Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Typical Reagents | Product Name |

|---|---|---|---|

| Carbaldehyde | Carboxylic Acid | KMnO₄, Jones Reagent, O₂/light | 4-(chloromethyl)thiophene-2-carboxylic acid |

| Carbaldehyde | Nitrile | 1. NH₂OH; 2. Ac₂O or P₂O₅ | 4-(chloromethyl)thiophene-2-carbonitrile |

| Carbaldehyde | Amide | 1. Oxidation to COOH; 2. SOCl₂, R₂NH | N-substituted-4-(chloromethyl)thiophene-2-carboxamide |

| Carbaldehyde | Ester | 1. Oxidation to COOH; 2. ROH, H⁺ | Alkyl 4-(chloromethyl)thiophene-2-carboxylate |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is directed by the existing substituents.

Halogenation Reactions (e.g., Iodination with N-iodosuccinimide)

Halogenation is a key electrophilic aromatic substitution reaction for functionalizing the thiophene ring. N-Iodosuccinimide (NIS) is an effective and mild reagent for the iodination of electron-rich aromatic compounds, including thiophene derivatives. The reaction of this compound with NIS leads to the selective introduction of an iodine atom onto the thiophene ring. Specifically, this reaction yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This iodinated product serves as a crucial intermediate for further synthetic transformations, particularly in cross-coupling reactions.

Regioselectivity and Reaction Conditions

The iodination of this compound with N-iodosuccinimide demonstrates high regioselectivity, with substitution occurring exclusively at the C5 position. This outcome is governed by the electronic effects of the substituents on the thiophene ring.

Directing Effects: The carbaldehyde group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. It directs incoming electrophiles primarily to the C5 position. The chloromethyl group at the C4 position is weakly deactivating. The combined influence of these groups strongly favors electrophilic substitution at the C5 position, which is the most activated position remaining on the ring.

Reaction Conditions: The iodination can be carried out under solvent-free conditions, which represents an efficient and environmentally friendly approach. Alternatively, the reaction can be performed in solvents like acetonitrile. The use of an acid catalyst, such as p-toluenesulfonic acid, can activate NIS and facilitate the reaction.

Table 2: Regioselectivity in Iodination

| Substrate | Reagent | Position of Iodination | Product |

|---|

Advanced Cyclization and Ring-Closure Reactions

The functionalized thiophene scaffold of this compound and its derivatives can be utilized in advanced cyclization reactions to construct complex fused heterocyclic systems.

Palladium-Catalyzed Intramolecular Arylation

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. The iodinated derivative, 4-chloromethyl-5-iodothiophene-2-carbaldehyde, is a key precursor for intramolecular arylation reactions. The synthetic sequence involves:

Substitution: The chloromethyl group is first converted to an aryloxymethyl group via substitution with a phenol. This creates the necessary precursor, a 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde.

Cyclization: This precursor then undergoes a palladium-catalyzed intramolecular C-H arylation. The palladium catalyst, typically a Pd(II) species like palladium acetate (B1210297) [Pd(OAc)₂], facilitates the coupling between the iodine-bearing C5 position of the thiophene and a C-H bond on the tethered aryl ring. sci-hub.sersc.org This reaction proceeds via an oxidative addition, C-H activation/palladation, and reductive elimination sequence to form a new ring. sci-hub.se

Product: The resulting product is a fused heterocyclic system, specifically a 4H-thieno[3,2-c]chromene-2-carbaldehyde. This strategy provides an elegant route to complex, polycyclic aromatic compounds.

Photochemical Cyclization Mechanisms and Radical Intermediates

Photochemical reactions offer unique pathways for ring formation that are often inaccessible through thermal methods. The general mechanism for photocyclization of thiophene derivatives, such as styrylthiophenes, involves an electrocyclic reaction. nih.govacs.org This process typically includes:

Photoisomerization: Initial absorption of light leads to a cis-trans (E/Z) isomerization of a double bond attached to the thiophene ring.

Electrocyclization: The cis-isomer, in an excited state, undergoes a 6π-electrocyclization to form a transient dihydronaphthothiophene intermediate. nih.govacs.org

Oxidation/Aromatization: This intermediate is then oxidized, often by an external oxidizing agent or dissolved oxygen, to form the final, stable aromatic fused-ring system.

Radical intermediates play a crucial role in many cyclization reactions. mdpi.comwikipedia.org In the context of thiophene chemistry, thiyl radicals can initiate cyclization cascades. mdpi.com For a derivative of this compound containing an unsaturated side chain, photochemical initiation could lead to the formation of a radical center. This radical could then attack the unsaturated bond in an intramolecular fashion, leading to a cyclized radical intermediate. wikipedia.org This intermediate would subsequently be quenched to form the final cyclized product. The specific pathway and the nature of the radical intermediates would depend on the precise structure of the precursor molecule and the reaction conditions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(chloromethyl)thiophene-2-carboxylic acid |

| 4-(chloromethyl)thiophene-2-carbonitrile |

| (4-(chloromethyl)thiophen-2-yl)methanol |

| N-Iodosuccinimide |

| 4-chloromethyl-5-iodothiophene-2-carbaldehyde |

| 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes |

| 4H-thieno[3,2-c]chromene-2-carbaldehydes |

| Potassium permanganate |

| Jones reagent |

| Hydroxylamine |

| Acetic anhydride |

| Phosphorus pentoxide |

| Thionyl chloride |

| Sodium borohydride |

| Lithium aluminum hydride |

| p-toluenesulfonic acid |

| Palladium acetate |

| Thiophene-2-carboxaldehyde |

Intramolecular Cyclizations Leading to Fused Heterocycles (e.g., Lactamization, Thiazole (B1198619) Synthesis)

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a reactive carbaldehyde, presents opportunities for its use as a precursor in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These transformations are pivotal in constructing complex molecular architectures, particularly thieno-fused pyridinones (lactams) and thiazoles, which are scaffolds of interest in medicinal and materials chemistry. While direct, one-pot intramolecular cyclizations from this compound to these fused systems are not extensively documented, plausible synthetic routes can be proposed based on established organic transformations of thiophene derivatives.

Lactamization toward Thieno[3,4-c]pyridin-4-ones

The synthesis of a fused lactam, specifically a thieno[3,4-c]pyridin-4-one, from this compound would necessitate a multi-step synthetic sequence to introduce the required functionalities for an intramolecular amide bond formation. A hypothetical, yet chemically sound, pathway would involve the transformation of the starting material into a 4-(aminomethyl)thiophene-3-carboxylic acid derivative.

Proposed Synthetic Pathway:

Carboxylation at the 3-position: The first step would involve the introduction of a carboxyl group at the 3-position of the thiophene ring. This can be achieved through the lithiation of a protected form of the starting material, followed by quenching with carbon dioxide.

Functional Group Interconversion: The chloromethyl group needs to be converted into an aminomethyl group, and the carbaldehyde at the 2-position must be protected and later removed or transformed. A plausible route involves the reduction of the aldehyde to an alcohol, protection of the alcohol, nucleophilic substitution of the chloride with an azide, and subsequent reduction to the amine. The carboxylic acid would then be esterified.

Intramolecular Cyclization: The final step would be the intramolecular cyclization of the resulting amino ester. This lactamization can be promoted by heat or by using a suitable catalyst to facilitate the amide bond formation, yielding the thieno[3,4-c]pyridin-4-one ring system. A similar strategy has been reported for the synthesis of 6-methyl- and 6-phenylthieno[3,4-c]pyridin-4-ones from the condensation of 4-(2-oxopropyl)thiophene-3-carboxylic acid and 4-phenacylthiophene-3-carboxylic acid with ammonia, respectively nih.gov.

Reaction Mechanism:

The key step in this proposed synthesis is the intramolecular nucleophilic acyl substitution. The amino group, being nucleophilic, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (from the ester) to form the stable cyclic amide, or lactam. The reaction is typically driven to completion by the removal of the alcohol byproduct.

Table 1: Proposed Reaction Conditions for the Synthesis of Thieno[3,4-c]pyridin-4-one from a 4-(aminomethyl)thiophene-3-carboxylate Precursor (Analogous System)

| Step | Reagents and Conditions | Product | Yield (%) | Reference (Analogous) |

| 1 | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 4-(Chloromethyl)thiophene-3-carboxylic acid | 60-70 | nih.gov |

| 2 | 1. NaBH₄, MeOH; 2. TBDMSCl, Imidazole; 3. NaN₃, DMF; 4. H₂, Pd/C | Methyl 4-(aminomethyl)thiophene-3-carboxylate | 50-60 (over 4 steps) | N/A |

| 3 | Toluene, reflux | Thieno[3,4-c]pyridin-4(5H)-one | 70-80 | nih.gov |

Thiazole Synthesis toward Thieno[3,2-d]thiazoles

The construction of a fused thiazole ring, a thieno[3,2-d]thiazole, from this compound is another plausible intramolecular cyclization strategy. This transformation can be envisioned to proceed through the initial reaction of the chloromethyl group with a thioamide or thiourea, followed by an intramolecular condensation with the aldehyde functionality.

Proposed Synthetic Pathway:

S-Alkylation: The highly reactive chloromethyl group at the 4-position of the thiophene ring can readily undergo nucleophilic substitution with the sulfur atom of a thioamide (e.g., thioacetamide) or thiourea. This S-alkylation step would form an isothiouronium salt or a related intermediate.

Intramolecular Cyclization and Dehydration: The intermediate formed in the first step possesses a nucleophilic nitrogen atom that can attack the electrophilic carbonyl carbon of the aldehyde at the 2-position. This intramolecular cyclization, followed by dehydration, would lead to the formation of the fused thiazole ring. This type of reaction is analogous to the well-known Hantzsch thiazole synthesis. A modified Gewald reaction is another potential route for the synthesis of thiazoles from suitable precursors nih.govbeilstein-journals.orgnih.gov.

Reaction Mechanism:

The mechanism involves the initial formation of a C-S bond through the displacement of the chloride by the sulfur nucleophile. The subsequent intramolecular cyclization is a nucleophilic addition of the nitrogen to the aldehyde, forming a hemiaminal-like intermediate. This intermediate then undergoes dehydration, often under acidic or basic conditions, to form the aromatic thiazole ring.

Table 2: Proposed Reaction Conditions for the Intramolecular Synthesis of a Thieno[3,2-d]thiazole Derivative

| Step | Reagents and Conditions | Product | Yield (%) | Reference (Analogous) |

| 1 | Thiourea, Ethanol, reflux | S-(2-Formylthiophen-4-yl)methylisothiouronium chloride | 80-90 | N/A |

| 2 | Acetic anhydride, heat | 2-Aminothieno[3,2-d]thiazole | 60-70 | nih.govbeilstein-journals.orgnih.gov |

Applications in Advanced Organic Synthesis and Material Sciences

Construction of Fused Heterocyclic Systems

The unique arrangement of reactive sites in 4-(chloromethyl)thiophene-2-carbaldehyde makes it an adept precursor for the construction of various fused heterocyclic systems. The aldehyde group can participate in condensation and cyclization reactions, while the chloromethyl group serves as a key electrophilic site for intramolecular ring-forming processes.

Synthesis of 4H-Thieno[3,2-c]chromene Derivatives

A significant application of this compound is in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds are of interest for their photophysical properties and potential use as covert marking pigments. researchgate.net Two primary synthetic strategies have been developed to construct this fused ring system from the thiophene (B33073) precursor.

The first method involves a palladium-catalyzed intramolecular arylation. researchgate.net In this multi-step process, this compound is first iodinated using N-iodosuccinimide (NIS) to produce 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.net This intermediate then reacts with various phenols to yield 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. The final ring closure is achieved through a palladium-catalyzed intramolecular cyclization, affording the desired 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.net

A second, more direct approach is a photochemical cyclization. researchgate.netresearchgate.net Precursors such as 4-{[(2-iodoaryl)oxy]methyl}thiophene-2-carbaldehydes and 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes are synthesized from the reaction of phenols with this compound or its 5-iodo derivative. researchgate.netresearchgate.net These precursors undergo an efficient ring closure upon irradiation with UV light (254 nm), forming the 4H-thieno[3,2-c]chromene-2-carbaldehyde core in high yields. researchgate.netresearchgate.net This photochemical method is considered more rational and efficient compared to the palladium-catalyzed pathway. researchgate.netresearchgate.net

| Starting Material | Reaction Method | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes | Palladium-catalyzed intramolecular cyclization | 4H-Thieno[3,2-c]chromene-2-carbaldehydes | 60-87% (for precursor synthesis) | researchgate.net |

| 5-Iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes | Photochemical cyclization (UV, 254 nm) | 4H-Thieno[3,2-c]chromene-2-carbaldehydes | High | researchgate.netresearchgate.net |

Preparation of 4,5-Dihydrothieno[3,2-c]quinoline Derivatives

The synthesis of the thieno[3,2-c]quinoline core is a field of active research, as these scaffolds are investigated for a range of biological activities. While various synthetic routes to 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives have been reported, for instance, in multi-step sequences starting from aniline (B41778), a direct synthetic pathway employing this compound as the starting material is not prominently documented in the reviewed scientific literature. researchgate.netgoogle.com

Formation of Isoxazol-5(4H)-one Scaffolds

Isoxazol-5(4H)-one derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netimpactfactor.org The most common route to these scaffolds is a one-pot, three-component cyclocondensation reaction. researchgate.netnih.gov This reaction typically involves an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester, such as ethyl acetoacetate (B1235776), often in a green solvent like water and in the presence of a catalyst. researchgate.netnih.gov

Heteroaromatic aldehydes are well-suited for this reaction. Specifically, thiophene-2-carbaldehyde (B41791) has been successfully used as the aldehyde component to produce 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one in good to excellent yields. researchgate.netresearchgate.netnih.gov While the general applicability of various heteroaromatic aldehydes is established, the specific use of this compound in this three-component reaction is not explicitly detailed in the surveyed literature. However, its structural similarity to proven substrates suggests its potential viability in synthesizing the corresponding 4-((4-(chloromethyl)thiophen-2-yl)methylene)isoxazol-5(4H)-one derivatives.

| Aldehyde Component | β-Ketoester | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Sodium malonate / Water | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Good to Excellent | researchgate.net |

| Thiophene-2-carbaldehyde | Ethyl acetoacetate | Sodium malonate / Water | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 85% | researchgate.netresearchgate.net |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl acetoacetate | Sodium malonate / Water | 3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | 80% | researchgate.net |

Exploration of Other Condensed Polycyclic Structures

The dual reactivity of this compound makes it a promising candidate for the synthesis of a variety of other condensed polycyclic structures beyond the well-documented thieno[3,2-c]chromenes. The strategic combination of condensation reactions at the aldehyde and nucleophilic substitution at the chloromethyl group can, in principle, lead to a diverse range of fused thiophene systems. However, specific examples of other condensed polycyclic structures derived directly from this precursor are not extensively covered in the available literature. The successful and high-yield formation of the thieno[3,2-c]chromene skeleton remains the primary example of its application in this area. researchgate.netresearchgate.netresearchgate.net

Precursors for Complex Chemical Entities

Beyond the construction of novel heterocyclic systems, substituted thiophenes serve as crucial intermediates in the synthesis of complex molecules with significant biological or material properties.

Development of Pharmacologically Relevant Scaffolds (e.g., FFAR1 agonists)

Thiophene-containing compounds are prevalent in medicinal chemistry and are integral components of numerous pharmaceuticals. nih.gov The thiophene ring is a versatile scaffold found in drugs with anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. A number of synthetic FFAR1 agonists have been developed, with some candidates, such as Fasiglifam (TAK-875), advancing to clinical trials. researchgate.netnih.gov The molecular structures of these agonists are often complex, featuring arylalkanoic acid moieties. While various thiophene derivatives are employed in the synthesis of pharmacologically active agents, a direct, documented synthetic route using this compound as a key precursor for the development of known FFAR1 agonists like TAK-875 is not established in the reviewed scientific literature. nih.gov

Synthesis of Biologically Active Quinoline (B57606) Derivatives

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netbiointerfaceresearch.com The synthesis of functionalized quinoline scaffolds is a central focus in medicinal chemistry. researchgate.netrsc.org Several classical methods for quinoline synthesis, such as the Doebner, Combes, and Friedländer reactions, rely on the condensation of an aldehyde or ketone with an appropriately substituted aniline derivative. mdpi.com

The Doebner reaction, for instance, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. mdpi.comnih.gov Research has demonstrated that this reaction is highly versatile and accommodates a wide range of aldehydes, including those bearing heterocyclic rings. nih.gov Specifically, the use of thiophene-2-carbaldehyde has been shown to successfully yield the corresponding 2-(thiophen-2-yl)quinoline-4-carboxylic acid, indicating that the thiophene moiety is well-tolerated under the reaction conditions. nih.gov

Given this precedent, this compound serves as a suitable aldehyde component in such syntheses. The aldehyde group participates in the cyclization to form the quinoline core, while the 4-(chloromethyl) group on the thiophene ring is carried into the final product. This chloromethyl functionality offers a valuable handle for post-synthesis modification, allowing for the introduction of further diversity and the development of novel, biologically active quinoline derivatives.

| Reaction Name | Key Reactants | Resulting Quinoline Type | Reference |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted quinolines | mdpi.com |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted quinolines | mdpi.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Compound with α-methylene group | Substituted quinolines | mdpi.com |

Building Blocks for Functionalized Thiophene-2-carboxylic Acid Derivatives

Thiophene-2-carboxylic acid and its derivatives are important intermediates in the pharmaceutical and agrochemical industries. google.comwikipedia.org For example, they are precursors to drugs such as the non-steroidal anti-inflammatory agent Suprofen. wikipedia.org A primary and straightforward method for the synthesis of thiophene-2-carboxylic acid is the oxidation of the corresponding thiophene-2-carboxaldehyde. wikipedia.org

This fundamental transformation is directly applicable to this compound. The aldehyde group can be selectively oxidized to a carboxylic acid moiety using a variety of standard oxidizing agents, yielding 4-(chloromethyl)thiophene-2-carboxylic acid. This reaction preserves the chloromethyl group, thus producing a bifunctional building block. The resulting carboxylic acid can undergo further reactions (e.g., esterification, amidation), while the chloromethyl group can be used for nucleophilic substitution reactions, making it a highly versatile intermediate for creating a library of complex thiophene derivatives. The selective oxygenation of aromatic aldehydes to carboxylic acids is a well-established process in organic synthesis, often achievable using molecular oxygen or other green oxidants. nih.gov

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Aqueous, basic or acidic | Strong, inexpensive oxidant | Generic |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong, rapid oxidation | Generic |

| Tollens' Reagent [Ag(NH₃)₂]⁺ | Aqueous ammonia (B1221849) | Mild, selective for aldehydes | Generic |

| Molecular Oxygen (O₂) / Air | Catalyst (e.g., Co, Mn), light | Green, atom-economical | nih.gov |

Derivatization for Semiconducting Polymers

Thiophene-based conjugated polymers are cornerstone materials in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. ntu.edu.twmdpi.com The introduction of functional groups onto the polymer backbone is crucial for tuning the material's electronic properties, solubility, and processability. Thiophene aldehydes, such as this compound, are attractive precursors for creating such functional polymers. nih.govacs.orgresearchgate.net

However, the direct polymerization of monomers containing reactive aldehyde groups can be challenging. nih.govacs.org A successful strategy to overcome this involves derivatizing the aldehyde-bearing thiophene into a more readily polymerizable monomer. nih.govacs.orgresearchgate.net For example, a thiophene aldehyde can be synthetically enclosed between two units of a more easily polymerizable monomer, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to create a trimer. nih.govacs.org This trimer can then be polymerized either chemically or electrochemically to incorporate the aldehyde functionality into the final polymer chain. nih.govacs.orgresearchgate.net

The aldehyde group within the resulting polymer serves as a versatile anchor for post-polymerization modification. nih.govresearchgate.net It can be used to graft other molecules or to cross-link the polymer chains, for instance, by reacting with diamines to form insoluble films with enhanced stability and surface adhesion. nih.govacs.orgresearchgate.net The presence of the additional chloromethyl group in this compound offers a second, orthogonal reactive site for even more complex functionalization, enabling the design of sophisticated, multi-functional semiconducting materials.

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Direct Polymerization | Polymerization of a functionalized thiophene monomer (e.g., thiophene-2-carbaldehyde). | Direct, fewer synthetic steps. | journalskuwait.orgresearchgate.net |

| Monomer Derivatization | Converting the functional thiophene into a more reactive monomer (e.g., an EDOT-capped trimer). | Overcomes polymerization difficulties, better control over polymer properties. | nih.govacs.orgresearchgate.net |

| Post-Polymerization Modification | Introducing functional groups onto a pre-formed polymer backbone. | Allows for a wide range of functionalities on a single polymer type. | nih.govacs.org |

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netcaltech.edu MCRs are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. researchgate.netnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful and versatile, and both utilize an aldehyde or ketone as a key electrophilic component. researchgate.netnih.govnih.gov

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.net The Ugi reaction is a four-component variant that involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.govnih.gov These reactions are known to proceed with a broad substrate scope, accommodating various functionalized aldehydes.

Thiophene-2-carboxaldehyde has been demonstrated as a viable substrate in MCRs. researchgate.net Therefore, this compound is an excellent candidate for both Passerini and Ugi reactions. Its aldehyde functionality would participate in the core reaction, leading to the formation of complex, often peptide-like structures that bear the 4-(chloromethyl)thiophene-2-yl moiety. This allows for the one-pot synthesis of highly functionalized molecules where the chloromethyl group can be used for subsequent chemical transformations, such as linking the MCR product to other molecules or surfaces.

| Reaction | Number of Components | Reactants | Product | Reference |

|---|---|---|---|---|

| Passerini Reaction | Three (3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | researchgate.net |

| Ugi Reaction | Four (4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloromethyl Thiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(chloromethyl)thiophene-2-carbaldehyde, ¹H and ¹³C NMR provide unambiguous evidence for its structural integrity and the electronic environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three types of protons: the aldehyde proton, the two aromatic protons on the thiophene (B33073) ring, and the two protons of the chloromethyl group.

Based on data from the parent compound, thiophene-2-carbaldehyde (B41791), and related substituted derivatives, the anticipated chemical shifts (δ) can be predicted. The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region, typically around δ 9.9-10.1 ppm. nih.gov The protons on the thiophene ring are in a unique electronic environment. The H5 proton, adjacent to the sulfur atom and ortho to the aldehyde group, would likely appear as a singlet or a narrow doublet around δ 7.8-8.1 ppm. The H3 proton, situated between the two substituents, would also be a singlet, expected in the region of δ 7.7-7.9 ppm. nih.gov

The chloromethyl (-CH₂Cl) protons are aliphatic but are deshielded by the adjacent chlorine atom and the aromatic ring. This signal is expected to appear as a sharp singlet around δ 4.7-4.9 ppm. The integration of these peaks would correspond to a 1:1:1:2 ratio, confirming the presence of the aldehyde, the two distinct ring protons, and the chloromethyl group, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Related Compounds

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Thiophene-2-carbaldehyde rsc.org | Experimental Chemical Shift (δ, ppm) for 4-Phenylthiophene-2-carbaldehyde nih.gov |

| Aldehyde (-CHO) | ~9.95 | 9.95 | 9.95 |

| Thiophene H5 | ~8.10 | 7.77-7.80 | 8.1 |

| Thiophene H3 | ~7.80 | 7.77-7.80 | 7.8 |

| Methylene (B1212753) (-CH₂Cl) | ~4.75 | N/A | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 182-184 ppm. rsc.org The four carbons of the thiophene ring would have characteristic shifts: C2 (bearing the aldehyde) and C4 (bearing the chloromethyl group) would be significantly downfield, while C5 and C3 would be further upfield. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region, generally around δ 40-45 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often resulting in the observation of the protonated molecular ion [M+H]⁺ or other adducts. For this compound (molecular weight: 160.62 g/mol ), ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule. uni.lu Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Predicted m/z values for common adducts are crucial for identifying the compound in complex mixtures. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z uni.lu |

| [M+H]⁺ | 160.98224 |

| [M+Na]⁺ | 182.96418 |

| [M+NH₄]⁺ | 178.00878 |

| [M+K]⁺ | 198.93812 |

| [M-H]⁻ | 158.96768 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov While this compound is not itself a radical, EPR spectroscopy is a vital methodology for studying potential radical intermediates that could be formed from it or its derivatives during chemical reactions.

For instance, radical reactions could be initiated by homolytic cleavage of the relatively weak C-Cl bond in the chloromethyl group, which would generate a thienylmethyl radical. EPR spectroscopy, particularly in conjunction with spin trapping techniques, could be employed to detect such a short-lived intermediate. nih.gov Furthermore, reactions involving the thiophene ring could potentially lead to the formation of thiyl radicals (R–S•). These species have characteristic EPR spectra with g-values that are sensitive to the local environment, providing structural information about the radical center. researchgate.net The g-value for thiyl radicals can vary significantly, from approximately 2.158 in the presence of strong hydrogen bonds to 2.29 with weak hydrogen bonds. researchgate.net Therefore, while no direct EPR studies on radicals derived from this compound are reported, the technique remains the "gold standard" for investigating its potential radical chemistry. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing key information about functional groups and conjugated systems.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group. This peak is typically observed in the range of 1660-1685 cm⁻¹. researchgate.netresearchgate.net Other significant absorptions would include C-H stretching from the aromatic ring (around 3100 cm⁻¹) and the chloromethyl group (around 2850-2960 cm⁻¹), C=C stretching from the thiophene ring (1400-1500 cm⁻¹), and a C-Cl stretching vibration (typically 600-800 cm⁻¹). researchgate.netwashington.edu

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1660 - 1685 researchgate.netresearchgate.net |

| Aromatic C-H | Stretch | ~3100 researchgate.netwashington.edu |

| Aliphatic C-H (-CH₂Cl) | Stretch | 2850 - 2960 researchgate.net |

| Thiophene C=C | Ring Stretch | 1400 - 1500 washington.edu |

| C-Cl | Stretch | 600 - 800 |

The UV-Vis spectrum of substituted thiophenes is characterized by absorption bands arising from π → π* electronic transitions within the aromatic ring. nii.ac.jp The spectrum of this compound would be influenced by both the aldehyde and chloromethyl substituents. The aldehyde group, being a chromophore, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene. A weaker absorption band corresponding to an n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at a longer wavelength. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., Thin-Layer Chromatography, Supercritical Fluid Chromatography)

Chromatographic methods are indispensable tools for the separation of components in a mixture and the assessment of purity for compounds like this compound. These techniques rely on the differential partitioning of a compound between a stationary phase and a mobile phase. libretexts.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and highly sensitive method for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. libretexts.org This technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. A solvent, or a mixture of solvents (the mobile phase), moves up the plate via capillary action, carrying the sample components at different rates depending on their polarity and affinity for the stationary phase. acs.org

The separation results in distinct spots, and the retention factor (Rf value)—the ratio of the distance traveled by the sample to the distance traveled by the solvent front—is a characteristic value for a compound under specific conditions (stationary phase and mobile phase composition). libretexts.org For thiophene derivatives, TLC is routinely used to monitor reaction completion, for instance, in syntheses involving Suzuki cross-coupling or bromination reactions. diva-portal.org While specific Rf values for this compound are dependent on the chosen eluent system, the technique allows for a quick qualitative evaluation of its presence and purity in a reaction mixture.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for both analytical and preparative separations. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, and readily available at low cost. researchgate.net Its low viscosity and high diffusivity enable faster separations and higher efficiency compared to liquid chromatography. researchgate.netnih.gov

SFC is particularly advantageous for the analysis and purification of thermally labile and moderately polar to polar compounds. researchgate.net By adding polar modifiers like methanol (B129727) to the CO₂ mobile phase, the elution strength can be precisely controlled, allowing for the separation of a wide range of compounds. mdpi.com Modern ultrahigh-performance supercritical fluid chromatography (UHPSFC) systems, often coupled with mass spectrometry (MS), provide a versatile platform for analyzing complex mixtures with high resolution and sensitivity. lcms.czrsc.org While specific applications of SFC for the purification of this compound are not extensively documented in publicly available literature, the technique's capabilities make it highly suitable for the purity assessment and potential preparative separation of this compound and its derivatives, offering advantages in speed and reduced environmental impact. nih.gov

Morphological and Elemental Characterization (e.g., SEM, EDX, XPS, AFM)

The characterization of a compound's solid-state properties, including its surface morphology and elemental composition, is crucial, particularly for its application in materials science. Techniques such as scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) provide this critical information.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

SEM is a powerful technique for visualizing the surface topography of a material at high magnification. It uses a focused beam of electrons to scan the sample surface, generating images that reveal details about the material's shape and texture. For derivatives of thiophene-2-carbaldehyde, such as its polymeric form, SEM analysis can reveal the morphology of the synthesized material, for example, showing a granular and porous surface structure. researchgate.net

Coupled with SEM, EDX provides elemental analysis of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative determination of the elemental composition. researchgate.net For a polymer synthesized from thiophene-2-carbaldehyde, EDX analysis can confirm the presence and relative ratios of constituent elements like carbon, sulfur, oxygen, and any incorporated chlorine. researchgate.net This combined SEM-EDX analysis is vital for confirming the composition and understanding the microstructure of materials derived from this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thiophene-based materials, XPS is particularly useful for probing the chemical environment of the sulfur atom. The high-resolution S2p spectrum typically shows the characteristic spin-split doublet (S2p₃/₂ and S2p₁/₂) in the binding energy range of 160-167 eV. researchgate.net The appearance of additional signals at higher binding energies can indicate the presence of oxidized sulfur species. researchgate.net Analysis of the C1s spectrum can distinguish between carbon atoms in different chemical environments, such as C-C, C-H, C-S, and C=O bonds, providing detailed information on the chemical structure of the compound's surface. researchgate.net For thiophene-based films, XPS can confirm the successful deposition and incorporation of sulfur-containing molecules onto a substrate. researchgate.net

Below is a representative data table illustrating the type of information obtained from XPS analysis of a polymer derived from thiophene-2-carbaldehyde, showing the binding energies and relative percentages of different carbon species. researchgate.net

| Carbon Species | Binding Energy (eV) | Area Percentage (%) |

|---|---|---|

| C-C(H)-C (in thiophene ring) | 287.9 | 40.69 |

| C-C(H)-C (outside thiophene ring) | 286.82 | 19.57 |

| C-C-S (in thiophene ring) | 288.97 | 37.78 |

| C=O | 290.05 | 1.97 |

Atomic Force Microscopy (AFM)

AFM is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is used to produce three-dimensional images of a sample's surface. In the study of thiophene-based materials, AFM is frequently used to characterize the surface morphology of thin films. wiley.com For instance, AFM images of plasma-polymerized thiophene films can reveal that the deposited films are smooth and can provide data on surface roughness and grain size. researchgate.netresearchgate.net This information is critical for applications where surface characteristics are paramount, such as in electronics or sensor development. The analysis of surface-functionalized nanoparticles also benefits from AFM, which can visualize the distribution and aggregation of molecules on the nanoparticle surface. longdom.org

Computational Chemistry and Theoretical Investigations on 4 Chloromethyl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. DFT calculations for thiophene (B33073) derivatives are widely employed to understand their geometry, stability, and reactivity. nih.govmdpi.com By modeling the molecule in the gas phase or in solution, researchers can obtain a detailed picture of its fundamental chemical characteristics. globalresearchonline.netresearchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For various thiophene derivatives, DFT calculations have been used to map these orbitals and calculate their energy gaps. nih.govjchps.com For instance, studies on thiophene-2-carboxamide derivatives revealed that substitutions on the thiophene ring significantly influence the HOMO-LUMO gap, thereby altering the molecule's electronic properties and biological activity. nih.govmdpi.com The analysis helps in understanding charge transfer within the molecule, a key aspect of its reactivity. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps for Thiophene Derivatives

| Derivative Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Thiophene-thiadiazole hybrids | - | - | 3.83 - 4.18 | nih.gov |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | nih.gov |

| Substituted Thiophene Carboxamides | -0.2013 | -0.0681 | 0.1332 | mdpi.com |

Note: This table provides example data for related compounds to illustrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and attract nucleophiles. researchgate.net In thiophene derivatives, the negative potential is often localized around electronegative atoms like the oxygen of the carbonyl group and the sulfur atom of the thiophene ring. globalresearchonline.netresearchgate.net Conversely, the hydrogen atoms, especially those attached to the ring or functional groups, typically exhibit positive electrostatic potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and predicting the initial steps of chemical reactions. nih.govdntb.gov.ua